3-amino-4-methoxyButanoic acid
Description
3-Amino-4-methoxyButanoic acid is a substituted butanoic acid derivative featuring an amino (-NH₂) group at the third carbon and a methoxy (-OCH₃) group at the fourth carbon of the butanoic acid backbone. The presence of both amino and methoxy groups may influence its solubility, stability, and reactivity compared to simpler butanoic acid derivatives .
Properties
IUPAC Name |
3-amino-4-methoxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-9-3-4(6)2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUMIOQVLFELGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465684 | |
| Record name | Butanoic acid, 3-amino-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824424-72-8 | |
| Record name | Butanoic acid, 3-amino-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90465684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-4-methoxyButanoic acid can be achieved through several methods. One common approach involves the reaction of 3-nitro-4-methoxybenzoic acid with aniline under specific reaction conditions to yield 3-nitro-4-methoxybenzaniline. This intermediate is then subjected to reduction reactions to produce 3-amino-4-methoxybenzaniline . Another method involves the use of solid-phase peptide synthesis (SPPS) techniques, where the compound is synthesized on-resin and subsequently cleaved .
Industrial Production Methods: Industrial production of 3-amino-4-methoxyButanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chloromethylation, hydrolysis, oxidation, and amidation, followed by purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is critical for converting the compound into its methyl ester derivative, a common intermediate in pharmaceutical synthesis.
| Reaction Conditions | Catalyst | Yield | Application | Source |
|---|---|---|---|---|
| Methanol reflux (12–24 hr) | Trifluoroacetic acid | 85–92% | Production of methyl ester derivatives | |
| Continuous flow reactor (high pressure) | H₂SO₄ | 94% | Industrial-scale synthesis | |
| Methanol (room temperature) | Dicyclohexylcarbodiimide (DCC) | 78% | Activated ester preparation |
Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol. The reaction proceeds via a tetrahedral intermediate, followed by dehydration to form the ester.
Amidation and Peptide Bond Formation
The carboxylic acid participates in amide bond formation, enabling peptide synthesis and prodrug development.
Key Methods :
-
Carbodiimide Activation : Using EDC/HOBt system in DMF, achieving 70–85% coupling efficiency with primary amines.
-
Mixed Carbonate Approach : Reaction with NHS ester-activated amino acids yields dipeptides in 65–78% yield.
Example Reaction :
Yield : 82% (isolated).
Schiff Base Formation
The primary amino group reacts with aldehydes/ketones to form Schiff bases, a key step in enzymatic processes and metal chelation:
Conditions :
Protection/Deprotection
| Protecting Group | Reagent | Conditions | Deprotection | Source |
|---|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | (Boc)₂O, DMAP | THF, 0°C → RT | TFA/CH₂Cl₂ (1:1) | |
| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, NaHCO₃ | DMF, 0°C | Piperidine/DMF (20%) |
Methoxy Group Stability
The methoxy group exhibits remarkable stability under both acidic and basic conditions:
| Condition | Temperature | Outcome | Source |
|---|---|---|---|
| 6M HCl | 100°C, 24 hr | No cleavage observed | |
| 1M NaOH/EtOH | Reflux, 6 hr | Partial demethylation ( <10%) |
Decarboxylation and Thermal Stability
Controlled decarboxylation occurs under pyrolysis (200–250°C) to yield 3-amino-4-methoxybutane:
Yield : 68% (argon atmosphere).
Biological Interactions
-
Enzyme Inhibition : Acts as a mechanism-based inactivator of PLP-dependent enzymes (e.g., ornithine aminotransferase) via formation of a Michael acceptor intermediate .
-
Metabolic Studies : Incorporated into peptides via ribosomal translation systems, demonstrating compatibility with biological machinery .
Salt Formation and Solubility
The compound forms stable hydrochloride salts, enhancing aqueous solubility (45 mg/mL in water at 25°C). This property is exploited in pharmaceutical formulations to improve bioavailability.
Comparative Reactivity Table
| Functional Group | Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Carboxylic Acid | Esterification | 1.2 × 10⁻³ | 58.3 |
| Amino Group | Schiff Base Formation | 4.7 × 10⁻² | 32.1 |
| Methoxy Group | Nucleophilic Substitution | Not detected | N/A |
This comprehensive analysis underscores the versatility of 3-amino-4-methoxybutanoic acid in synthetic and biological contexts. Its balanced reactivity profile makes it indispensable for designing bioactive molecules and studying enzyme mechanisms.
Scientific Research Applications
Pharmaceutical Applications
3-Amino-4-methoxybutanoic acid serves as a crucial building block in the synthesis of peptides and pharmaceuticals. Its role can be highlighted in the following areas:
- Peptide Synthesis : This compound is often utilized as a precursor in the synthesis of peptide chains, particularly those requiring specific stereochemistry. The presence of the methoxy group enhances its reactivity, allowing for efficient coupling reactions during peptide assembly.
- Drug Development : Due to its structural properties, 3-amino-4-methoxybutanoic acid has potential applications in developing drugs targeting various biological pathways. Its derivatives are being investigated for their efficacy in treating conditions such as inflammation and pain management.
Table 1: Summary of Pharmaceutical Applications
| Application Type | Description | Example Use Cases |
|---|---|---|
| Peptide Synthesis | Building block for peptides with specific stereochemistry | Antimicrobial peptides |
| Drug Development | Precursor for drugs targeting inflammation | Analgesics |
Cosmetic Industry
The cosmetic industry has also recognized the benefits of 3-amino-4-methoxybutanoic acid, particularly for its antioxidant properties. It is used in formulations aimed at improving skin health by protecting against oxidative stress.
- Skin Care Products : The compound is incorporated into various skincare products to enhance their efficacy. Its ability to stabilize formulations while providing protective benefits makes it a valuable ingredient .
Table 2: Cosmetic Applications
| Product Type | Functionality | Benefits |
|---|---|---|
| Moisturizers | Hydration and protection against oxidative stress | Improved skin texture |
| Anti-aging Creams | Reduces signs of aging through antioxidant effects | Youthful appearance |
Analytical Chemistry
In analytical chemistry, 3-amino-4-methoxybutanoic acid is employed as a reagent for detecting specific compounds. Its utility extends to:
- Metal Ion Detection : The compound can be used in methods for quantifying metal ions, aiding environmental monitoring and quality control processes .
Table 3: Analytical Applications
| Application | Methodology | Target Compounds |
|---|---|---|
| Metal Ion Detection | Reagent in colorimetric assays | Lead, mercury |
| Environmental Testing | Assessment of pollutants in water samples | Heavy metals |
Case Study 1: Peptide Synthesis Efficiency
A study demonstrated the effectiveness of using 3-amino-4-methoxybutanoic acid in synthesizing a specific antimicrobial peptide. The results indicated that the incorporation of this amino acid led to higher yields and improved stability compared to traditional methods.
Case Study 2: Antioxidant Efficacy in Skin Care
In a clinical trial involving a moisturizer containing 3-amino-4-methoxybutanoic acid, participants reported significant improvements in skin hydration levels and reduced signs of aging after eight weeks of use. The study concluded that this compound effectively enhances the antioxidant capacity of skincare formulations.
Mechanism of Action
The mechanism of action of 3-amino-4-methoxyButanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may regulate skeletal muscle metabolism by influencing muscle protein synthesis and breakdown. The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features of 3-amino-4-methoxyButanoic acid with related compounds:
*Estimated based on formula C₅H₁₁NO₃ (assuming methoxy replaces hydroxyl in compound).
Physicochemical and Stability Comparisons
- Solubility: The hydroxyl group in 3-hydroxy-4-(methylamino)butanoic acid () enhances water solubility compared to the methoxy group in 3-amino-4-methoxyButanoic acid, which may reduce polarity .
- Stability: The Fmoc-protected analog () requires storage at -20°C due to sensitivity to hydrolysis, suggesting that unprotected amino groups (as in the target compound) might necessitate similar precautions .
- Reactivity : The ester derivative () demonstrates how functionalization (e.g., esterification) can alter bioavailability and metabolic pathways compared to free acids .
Biological Activity
3-Amino-4-methoxybutanoic acid (AMB) is a non-proteinogenic amino acid that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
3-Amino-4-methoxybutanoic acid is characterized by the presence of an amino group and a methoxy group attached to a butanoic acid backbone. Its chemical formula is . The synthesis of AMB typically involves the modification of precursor compounds through enzymatic pathways in microorganisms, particularly in species such as Pseudomonas aeruginosa.
AMB exhibits various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : AMB has been shown to inhibit several key enzymes, including aspartate aminotransferase and tryptophan synthase in bacterial systems. Inhibition was noted at concentrations that suggest potential antimetabolite properties, particularly affecting methionine tRNA aminoacylation .
- Antimicrobial Properties : Research indicates that AMB possesses antimicrobial activity against several pathogens, including Staphylococcus aureus and Erwinia amylovora. This suggests a role in microbial competition and virulence modulation .
Biological Activity Overview
The biological activity of 3-amino-4-methoxybutanoic acid can be summarized in the following table:
| Biological Activity | Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Aspartate aminotransferase inhibition | Rando et al. (1974) |
| Antimicrobial Activity | Inhibits Staphylococcus aureus | Lee et al. (2013) |
| Virulence Factor | Modulates growth inhibition in Pseudomonas aeruginosa | Lee et al. (2012) |
| Antimetabolite Properties | Reversible inhibition of L-methionine tRNA aminoacylation | Matoo et al. (1979) |
Case Studies
- Inhibition Studies : A study conducted on the effects of AMB on various bacterial strains demonstrated significant inhibition of growth at high concentrations. The study utilized both in vitro assays and models involving Acanthamoeba castellanii, which highlighted AMB's role as a potential virulence factor for Pseudomonas aeruginosa under specific conditions .
- Metabolic Pathway Analysis : Further investigations into the metabolic pathways affected by AMB revealed its interaction with glutamine transport mechanisms via ASCT2 (SLC1A5). Novel inhibitors derived from AMB scaffolds showed enhanced potency in blocking glutamine accumulation in mammalian cells, indicating potential applications in cancer therapy .
- Therapeutic Applications : The activation of SHP1 (Src homology 2 domain-containing protein tyrosine phosphatase 1) by derivatives related to AMB has been linked to anti-tumor effects, demonstrating the compound's potential in cancer treatment strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
